2-Ethenylspiro[cyclopropane-1,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylspiro[cyclopropane-1,9’-fluorene] is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylspiro[cyclopropane-1,9’-fluorene] typically involves the Corey–Chaykovsky reaction. This reaction entails the treatment of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the desired spiro compound with a yield of approximately 70% . Another method involves the photochemical reaction of olefins with carbenes, resulting in the formation of the spiro cyclopropane structure .
Industrial Production Methods: While specific industrial production methods for 2-Ethenylspiro[cyclopropane-1,9’-fluorene] are not extensively documented, the Corey–Chaykovsky reaction remains a viable approach for large-scale synthesis due to its relatively high yield and straightforward reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylspiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The spirocyclic structure allows for electrophilic and nucleophilic substitution reactions, often resulting in the formation of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) for electrophilic substitution; nucleophiles like hydroxide ions (OH⁻) for nucleophilic substitution.
Major Products: The major products formed from these reactions include various functionalized derivatives such as alcohols, ketones, carboxylic acids, and halogenated compounds.
Scientific Research Applications
2-Ethenylspiro[cyclopropane-1,9’-fluorene] has diverse applications in scientific research:
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-Ethenylspiro[cyclopropane-1,9’-fluorene] involves its interaction with various molecular targets and pathways. The spirocyclic structure imparts unique electronic properties, allowing the compound to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
Spiro[fluorene-9,9’-xanthene]: Utilized in materials science for its optoelectronic properties.
Uniqueness: 2-Ethenylspiro[cyclopropane-1,9’-fluorene] stands out due to its unique combination of a cyclopropane ring and a fluorene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
57393-06-3 |
---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-ethenylspiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C17H14/c1-2-12-11-17(12)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,12H,1,11H2 |
InChI Key |
WTZLHLZQXLFSQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC12C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.